molecular formula C18H27N3O4S B4631569 [4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl](4-methylpiperazin-1-yl)methanone

[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl](4-methylpiperazin-1-yl)methanone

Cat. No.: B4631569
M. Wt: 381.5 g/mol
InChI Key: XPWHVOGSTPJNBR-UHFFFAOYSA-N
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Description

4-Methoxy-3-(piperidin-1-ylsulfonyl)phenylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxy group, a piperidinylsulfonyl group, and a methylpiperazinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(piperidin-1-ylsulfonyl)phenylmethanone typically involves multiple steps, starting with the preparation of the core phenyl ring. The methoxy group is introduced through a methylation reaction, while the piperidinylsulfonyl and methylpiperazinyl groups are added via nucleophilic substitution reactions. Common reagents used in these reactions include methyl iodide for methylation and piperidine for the introduction of the piperidinyl group. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired purity levels. The use of advanced analytical techniques like NMR and mass spectrometry ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(piperidin-1-ylsulfonyl)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperidinyl and piperazinyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, 4-Methoxy-3-(piperidin-1-ylsulfonyl)phenylmethanone is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(piperidin-1-ylsulfonyl)phenylmethanone involves its interaction with specific molecular targets. The piperidinylsulfonyl group can form strong interactions with proteins, altering their function and activity. The methoxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity. These interactions can modulate various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-(piperidin-1-ylsulfonyl)phenylmethanone
  • 4-Methoxy-3-(piperidin-1-ylsulfonyl)phenylmethanone
  • 4-Methoxy-3-(piperidin-1-ylsulfonyl)phenylmethanone

Uniqueness

Compared to similar compounds, 4-Methoxy-3-(piperidin-1-ylsulfonyl)phenylmethanone stands out due to its specific combination of functional groups. The presence of both piperidinylsulfonyl and methylpiperazinyl groups provides a unique set of chemical properties, making it more versatile in various applications. Its ability to undergo multiple types of chemical reactions also enhances its utility in research and industrial settings.

Properties

IUPAC Name

(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-19-10-12-20(13-11-19)18(22)15-6-7-16(25-2)17(14-15)26(23,24)21-8-4-3-5-9-21/h6-7,14H,3-5,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWHVOGSTPJNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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